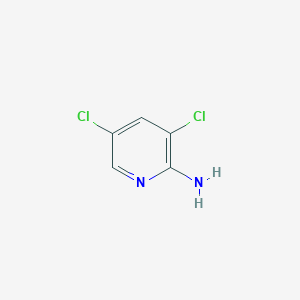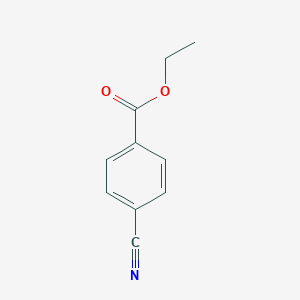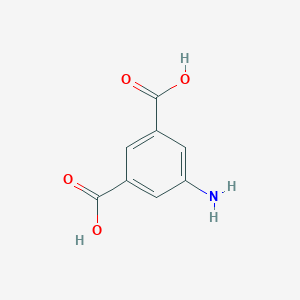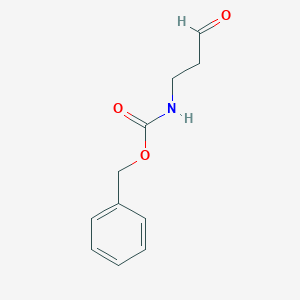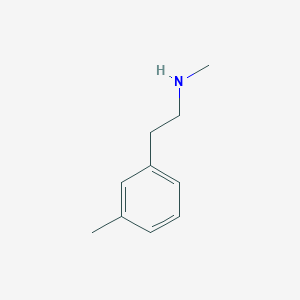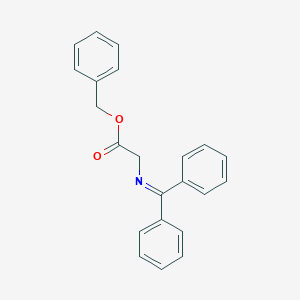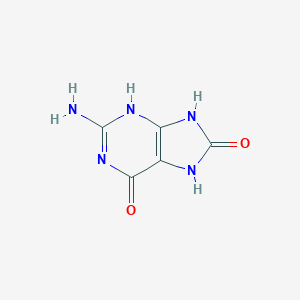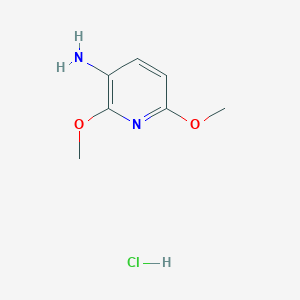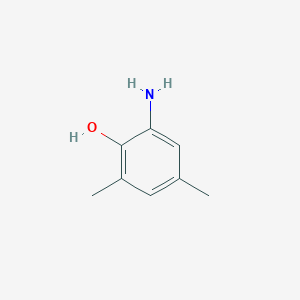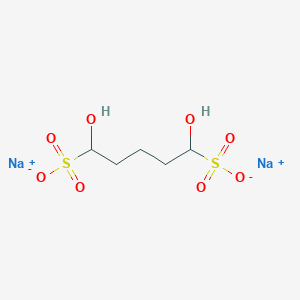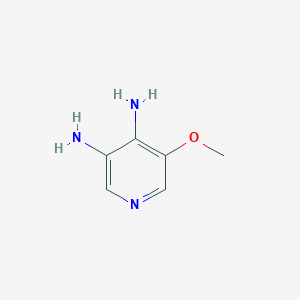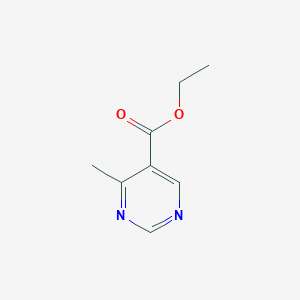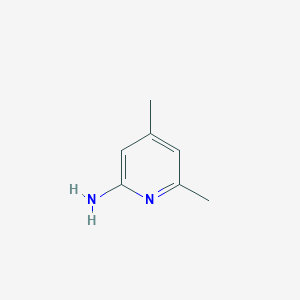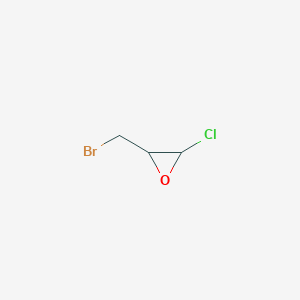
(E)-2-Chloro-3-(bromomethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Chloro-3-(bromomethyl)oxirane, also known as epibromohydrin, is a chemical compound that is widely used in scientific research applications. It is a reactive organic compound that contains both an epoxide and a halogen functional group.
Wirkmechanismus
(E)-2-Chloro-3-(bromomethyl)oxirane is a reactive compound that can cross-link biomolecules through the formation of covalent bonds. The epoxide group in (E)-2-Chloro-3-(bromomethyl)oxirane reacts with nucleophilic groups on biomolecules such as amines, thiols, and carboxylates, resulting in the formation of stable cross-links. This cross-linking can alter the structure and function of biomolecules, allowing for the study of their properties.
Biochemische Und Physiologische Effekte
(E)-2-Chloro-3-(bromomethyl)oxirane has been shown to have cytotoxic effects on various cell lines, including human lymphoma cells and mouse fibroblast cells. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been shown to induce DNA damage and inhibit DNA replication in vitro. These effects make (E)-2-Chloro-3-(bromomethyl)oxirane a useful tool for studying the effects of DNA damage on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-Chloro-3-(bromomethyl)oxirane in lab experiments is its ability to cross-link biomolecules in a site-specific manner. This allows for the study of specific regions of biomolecules and their interactions. However, (E)-2-Chloro-3-(bromomethyl)oxirane can be toxic to cells and can interfere with the function of biomolecules, making it important to use appropriate concentrations and controls in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane. One area of interest is the development of new cross-linking methods that use (E)-2-Chloro-3-(bromomethyl)oxirane in combination with other cross-linking agents. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane could be used in the development of new materials and coatings with unique properties. Finally, the cytotoxic effects of (E)-2-Chloro-3-(bromomethyl)oxirane could be further studied to better understand its potential as an anticancer agent.
Conclusion
(E)-2-Chloro-3-(bromomethyl)oxirane is a versatile compound that is widely used in scientific research applications. Its ability to cross-link biomolecules in a site-specific manner makes it a valuable tool for studying the structure and function of biomolecules. However, its cytotoxic effects and potential interference with biomolecule function make it important to use appropriate concentrations and controls in experiments. There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane, including the development of new cross-linking methods, materials, and anticancer agents.
Synthesemethoden
The synthesis of (E)-2-Chloro-3-(bromomethyl)oxirane can be achieved through the reaction of epichlorohydrin and sodium bromide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of (E)-2-Chloro-3-(bromomethyl)oxirane as a clear, colorless liquid.
Wissenschaftliche Forschungsanwendungen
(E)-2-Chloro-3-(bromomethyl)oxirane is commonly used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to cross-link DNA, RNA, and proteins in order to study their structure and function. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been used in the synthesis of various polymers and resins, as well as in the production of adhesives and coatings.
Eigenschaften
CAS-Nummer |
129176-05-2 |
|---|---|
Produktname |
(E)-2-Chloro-3-(bromomethyl)oxirane |
Molekularformel |
C3H4BrClO |
Molekulargewicht |
171.42 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-chlorooxirane |
InChI |
InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2 |
InChI-Schlüssel |
CYVGBDSVULTHJK-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)Cl)Br |
Kanonische SMILES |
C(C1C(O1)Cl)Br |
Synonyme |
2-(bromomethyl)-3-chloro-oxirane 2-chloro-3-(bromomethyl)oxirane 2-chloro-3-(bromomethyl)oxirane, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



